molecular formula C16H18N2O5 B14255260 Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- CAS No. 189359-05-5

Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-

Cat. No.: B14255260
CAS No.: 189359-05-5
M. Wt: 318.32 g/mol
InChI Key: SJJSBEAYNXNSLH-UHFFFAOYSA-N
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Description

2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is a complex organic compound with a molecular formula of C16H18N2O5 and a molecular weight of 318.32 g/mol . This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, and is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-butoxy-3-hydroxyquinoline-2-carboxylic acid with glycine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This interaction can lead to the disruption of cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    6-Butoxyquinoline: Lacks the carboxamido and acetic acid groups but shares the quinoline core.

    3-Hydroxyquinoline: Similar hydroxyl group but without the butoxy and carboxamido functionalities.

Uniqueness

2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butoxy group enhances its lipophilicity, while the carboxamido and acetic acid groups provide additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

189359-05-5

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

2-[(6-butoxy-3-hydroxyquinoline-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C16H18N2O5/c1-2-3-6-23-11-4-5-12-10(7-11)8-13(19)15(18-12)16(22)17-9-14(20)21/h4-5,7-8,19H,2-3,6,9H2,1H3,(H,17,22)(H,20,21)

InChI Key

SJJSBEAYNXNSLH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=CC(=C(N=C2C=C1)C(=O)NCC(=O)O)O

Origin of Product

United States

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